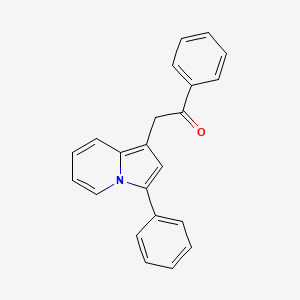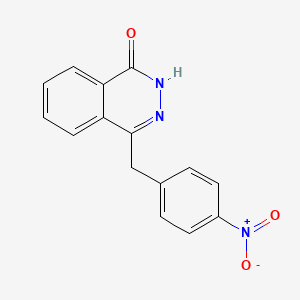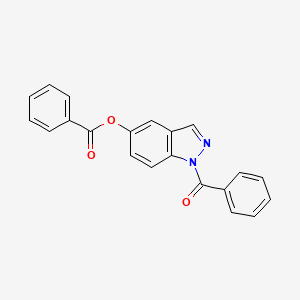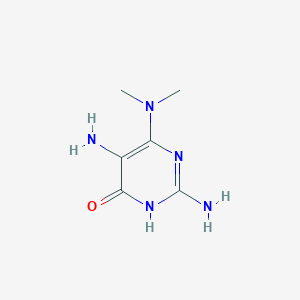![molecular formula C30H29N5O5 B12905260 2'-Deoxy-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]guanosine CAS No. 57660-82-9](/img/structure/B12905260.png)
2'-Deoxy-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]guanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a tetrahydrofuran ring, further substituted with a methoxyphenyl and diphenylmethoxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.
Introduction of the Methoxyphenyl and Diphenylmethoxy Groups: These groups are introduced through nucleophilic substitution reactions.
Attachment of the Purine Base: The purine base is attached via a glycosylation reaction, forming the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxyphenyl and diphenylmethoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce a wide variety of functional groups.
Aplicaciones Científicas De Investigación
2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(methoxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one
- 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(phenylmethoxy)methyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one
Uniqueness
The uniqueness of 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
57660-82-9 |
|---|---|
Fórmula molecular |
C30H29N5O5 |
Peso molecular |
539.6 g/mol |
Nombre IUPAC |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C30H29N5O5/c1-38-22-14-12-21(13-15-22)30(19-8-4-2-5-9-19,20-10-6-3-7-11-20)39-17-24-23(36)16-25(40-24)35-18-32-26-27(35)33-29(31)34-28(26)37/h2-15,18,23-25,36H,16-17H2,1H3,(H3,31,33,34,37)/t23-,24+,25+/m0/s1 |
Clave InChI |
ASWIFIZNXYGPNA-ISJGIBHGSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(CC(O4)N5C=NC6=C5N=C(NC6=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Diethyl-4'-([1,3]oxazolo[4,5-b]pyridin-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B12905188.png)
![2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid](/img/structure/B12905191.png)



![1-(Cis-octahydrocyclohepta[c]pyrrol-2(1H)-yl)ethanone](/img/structure/B12905213.png)



![3-Phenyl-3,5-dihydro-4H-[1,2,3]triazolo[4,5-d]pyridazine-4-thione](/img/structure/B12905226.png)
![6-Methyl-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B12905239.png)

![Acetamide, N-[(1-methyl-2-pyrrolidinyl)methyl]-](/img/structure/B12905246.png)
